molecular formula C17H18O3 B1315201 2'-Methoxy-3-(3-methoxyphenyl)propiophenone CAS No. 75849-06-8

2'-Methoxy-3-(3-methoxyphenyl)propiophenone

Cat. No.: B1315201
CAS No.: 75849-06-8
M. Wt: 270.32 g/mol
InChI Key: CRYHEFDHRKXZTB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being 1-(2-methoxyphenyl)-3-(3-methoxyphenyl)propan-1-one. This nomenclature reflects the compound's structural architecture, incorporating a propanone backbone with two distinct methoxy-substituted phenyl rings positioned at specific locations along the carbon chain.

The compound is registered under Chemical Abstracts Service number 75849-06-8, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include this compound and 1-Propanone, 1-(2-methoxyphenyl)-3-(3-methoxyphenyl)-, which emphasize different aspects of the molecular structure while maintaining chemical accuracy.

The molecular formula C17H18O3 indicates the presence of seventeen carbon atoms, eighteen hydrogen atoms, and three oxygen atoms, resulting in a molecular weight of 270.32 grams per mole. This composition reflects the incorporation of two methoxy functional groups and one ketone group within the overall framework. The compound belongs to the broader classification of aromatic ketones, specifically within the propiophenone subfamily characterized by the presence of a propyl chain attached to a phenyl ketone moiety.

The International Chemical Identifier system provides additional structural specificity through standardized representation formats. The compound's structural complexity arises from the positional isomerism created by the different placement of methoxy groups on the two aromatic rings, with one methoxy group positioned ortho to the ketone functionality and the other located meta to the terminal phenyl ring.

Molecular Geometry and Crystallographic Analysis

The three-dimensional molecular geometry of this compound exhibits characteristic features of substituted propiophenone derivatives, with the propyl chain adopting conformations that minimize steric interactions between the aromatic rings. Computational analysis through molecular embedding and optimization techniques reveals specific geometric parameters that define the compound's spatial arrangement.

The ketone functional group serves as a central structural element, with the carbonyl carbon exhibiting trigonal planar geometry and bond angles approaching 120 degrees. This planarity extends partially into the adjacent aromatic ring system, though rotational flexibility around the carbon-carbon single bonds allows for conformational variation. The presence of methoxy substituents introduces additional geometric considerations, as these groups can adopt multiple orientational preferences relative to their respective aromatic rings.

Crystallographic investigations of related propiophenone derivatives provide insights into the solid-state packing arrangements and intermolecular interactions that govern crystal formation. The Fischer indolization studies of similar compounds demonstrate that structural modifications, including methoxy group positioning, significantly influence molecular reactivity and geometric preferences. These findings suggest that this compound likely exhibits comparable structural features in its crystalline form.

The compound's molecular geometry is further influenced by intramolecular interactions, particularly potential hydrogen bonding between methoxy oxygen atoms and nearby hydrogen atoms. Infrared spectroscopic analysis of related compounds reveals characteristic carbonyl stretching frequencies around 1650 wavenumbers, with additional bands indicating intramolecular hydrogen bonding interactions that stabilize specific conformational arrangements.

Bond length analysis reveals that carbon-oxygen bonds in methoxy groups typically measure approximately 1.36 Angstroms, while the ketone carbonyl exhibits a shorter carbon-oxygen double bond of approximately 1.22 Angstroms. These geometric parameters reflect the different hybridization states and bonding environments within the molecule, contributing to the overall three-dimensional structure and chemical behavior.

Electronic Configuration and Substituent Effects

The electronic configuration of this compound is significantly influenced by the presence of two methoxy substituents, each contributing distinct electronic effects that modify the compound's chemical behavior. The methoxy groups function as electron-donating substituents through both inductive and resonance mechanisms, though their specific effects depend critically on their positional relationship to the ketone functionality and aromatic ring systems.

According to Hammett substituent constant analysis, methoxy groups exhibit different electronic behaviors depending on their position relative to reaction centers. The meta-positioned methoxy group demonstrates a Hammett sigma value of +0.12, indicating weak electron-withdrawing character due to the dominance of inductive effects over resonance contributions. In contrast, para-positioned methoxy groups typically exhibit negative sigma values around -0.27, reflecting strong electron-donating behavior through resonance stabilization.

The ortho-positioned methoxy group in the 2'-position experiences unique electronic interactions due to its proximity to the ketone functionality. This positioning enables potential intramolecular interactions that can stabilize certain conformational arrangements while simultaneously influencing the electron density distribution throughout the aromatic system. The inductive effect of the methoxy oxygen atom, combined with possible resonance contributions, modifies the electrophilic character of the ketone carbon and affects overall molecular reactivity.

Electronic density calculations reveal that the dual methoxy substitution pattern creates a complex electronic environment where electron-donating and electron-withdrawing effects compete depending on the specific reaction pathway. The compound's electronic configuration suggests enhanced nucleophilicity at positions ortho and para to the methoxy groups, while the ketone functionality maintains its electrophilic character despite the electron-donating influence of the substituents.

The electronic effects extend beyond simple sigma donation, influencing the compound's participation in various chemical reactions. The presence of two methoxy groups creates multiple sites for potential electronic interaction, leading to reaction pathways that may differ significantly from those observed in monosubstituted derivatives. This electronic complexity contributes to the compound's utility as a synthetic intermediate and its distinct chemical behavior compared to simpler propiophenone analogues.

Comparative Structural Analysis with Related Propiophenone Derivatives

Comparative analysis of this compound with structurally related propiophenone derivatives reveals important structure-activity relationships that govern chemical behavior and physical properties. The systematic comparison includes evaluation of geometric parameters, electronic effects, and reactivity patterns across a series of methoxy-substituted analogues.

The compound 1,3-Bis(4-methoxyphenyl)propan-1-one, bearing methoxy groups in para positions on both aromatic rings, provides a direct comparison for evaluating positional effects. This isomer exhibits molecular formula C17H18O3 and molecular weight 270.32 grams per mole, identical to the target compound, yet demonstrates markedly different electronic and steric properties due to the altered substitution pattern. The para-positioned methoxy groups in this analogue create stronger electron-donating effects through extended resonance stabilization.

Three-prime-methoxypropiophenone serves as a simplified structural analogue containing only a single methoxy substituent. With molecular formula C10H12O2 and molecular weight 164.201 grams per mole, this compound provides baseline data for understanding the incremental effects of additional methoxy substitution. The boiling point of 259 degrees Celsius and density of 1.016 grams per cubic centimeter for this simpler analogue establish reference parameters for property prediction.

The structural comparison extends to three-prime-methoxy-three-(four-methoxyphenyl)propiophenone, which differs only in the position of one methoxy group. This close structural analogue demonstrates how subtle positional changes can influence chemical properties and reactivity patterns. The compound maintains the same molecular formula C17H18O3 but exhibits different electronic distribution due to the para versus meta positioning of the terminal methoxy group.

Hammett constant analysis reveals systematic trends in electronic effects across the propiophenone series. The table below summarizes key electronic parameters for comparison:

Compound Substituent Pattern Meta Sigma Para Sigma Electronic Effect
Unsubstituted propiophenone None 0.00 0.00 Baseline
3'-Methoxypropiophenone Single meta-methoxy +0.12 N/A Weak electron-withdrawing
4'-Methoxypropiophenone Single para-methoxy N/A -0.27 Strong electron-donating
Target compound 2',3-dimethoxy Mixed Mixed Complex dual effects

Crystallographic data from related compounds, including those subjected to Fischer rearrangement conditions, demonstrate that methoxy positioning significantly influences solid-state packing and intermolecular interactions. The comparative analysis suggests that this compound occupies a unique position within the propiophenone family, combining both electron-donating and electron-withdrawing characteristics that create distinctive chemical behavior patterns not observed in simpler analogues.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-19-14-7-5-6-13(12-14)10-11-16(18)15-8-3-4-9-17(15)20-2/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYHEFDHRKXZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505622
Record name 1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75849-06-8
Record name 1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reaction-Based Synthesis

A primary and well-documented method for synthesizing methoxy-substituted propiophenones, including 3-methoxypropiophenone derivatives, involves the Grignard reaction of methoxy-substituted aryl halides with propionitrile.

Procedure Overview:

  • Formation of Grignard Reagent: Magnesium powder is reacted with m-methoxybromobenzene in anhydrous tetrahydrofuran (THF) under reflux conditions (30–80°C), catalyzed by anhydrous aluminum chloride to facilitate the reaction and ensure complete formation of the Grignard reagent.

  • Addition to Propionitrile: The freshly prepared Grignard reagent is then slowly added to propionitrile under stirring, maintaining the reaction for 1–2 hours to allow nucleophilic addition to the nitrile, forming an intermediate imine magnesium salt.

  • Hydrolysis and Workup: The reaction mixture is quenched with 3 mol/L hydrochloric acid under cold conditions to hydrolyze the intermediate to the ketone. The organic phase is separated, and THF is removed by distillation.

  • Purification: The crude product is purified by vacuum distillation at 180–185°C under reduced pressure (~0.095 MPa), yielding 3-methoxypropiophenone with reported yields around 78.3%.

Key Data from Example Synthesis:

Reagent Amount Molar Ratio
Magnesium powder 24.0 g (1.0 mol) 1.0
Anhydrous AlCl3 3.0 g Catalytic
m-Methoxybromobenzene 187.1 g (1.0 mol) 1.0
THF 300 mL Solvent
Propionitrile 55.1 g (1.0 mol) 1.0
Reaction Conditions Details
Temperature (Grignard formation) 50–55°C, slight reflux
Reaction time (Grignard formation) 0.5–1.0 h reflux
Temperature (addition to nitrile) Ambient to 30°C
Reaction time (addition) 1.0–2.0 h
Quenching 3 mol/L HCl, cold water bath
Purification Normal pressure distillation to remove THF, then vacuum distillation at 180–185°C

| Yield | 78.3% |

Spectroscopic Data:

  • ^1H NMR (CDCl3, 400 MHz): Aromatic protons at δ 7.52–7.19 ppm; methoxy singlet at δ 3.82 ppm; aliphatic CH2 quartet at δ 2.04 ppm; CH3 triplet at δ 1.08 ppm.

  • GC-MS: Molecular ion peak at m/z 164 (M+), with characteristic fragments at m/z 135, 107, 92, and 77.

This method is scalable and has been adapted to continuous flow synthesis to improve yield and reduce reaction time, achieving up to 84% yield compared to 50% in batch processes, by optimizing residence time and temperature control in continuously stirred tank reactors (CSTRs).

Friedel-Crafts Acylation Route (Related Analogues)

While direct literature on 2'-Methoxy-3-(3-methoxyphenyl)propiophenone Friedel-Crafts acylation is limited, analogous propiophenone derivatives with methoxy substituents are commonly synthesized via Friedel-Crafts acylation of substituted benzene rings with acyl chlorides in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3).

Typical Conditions:

  • Use of acyl chloride derivatives of propiophenone.

  • Reaction under inert atmosphere (nitrogen) to prevent hydrolysis.

  • Temperature control at 0–5°C to minimize side reactions such as over-acylation or demethylation of methoxy groups.

  • Purification by column chromatography or recrystallization.

This method is more common for derivatives with methyl or other substituents but can be adapted for methoxy-substituted compounds with careful control to avoid demethylation or rearrangement.

Alternative Synthetic Routes

  • Oxidation of 1-(3-methoxyphenyl)-1-propanol: Starting from 3-methoxybenzaldehyde, the corresponding alcohol can be synthesized and then oxidized using sodium dichromate in sulfuric acid to yield 3-methoxypropiophenone derivatives. This method is less commonly used due to harsher conditions and lower selectivity.

  • Use of Organomagnesium Reagents with Nitriles: Ethylmagnesium bromide reacting with m-methoxybenzonitrile in THF under inert atmosphere at 0–20°C for several hours, followed by acidic workup, is another route to obtain methoxy-substituted propiophenones.

Method Key Reagents Conditions Yield (%) Advantages Limitations
Grignard Reaction with Propionitrile m-Methoxybromobenzene, Mg, AlCl3, Propionitrile, THF 30–80°C reflux, acidic quench, vacuum distillation ~78–84 High yield, scalable, continuous flow possible Requires strict anhydrous conditions
Friedel-Crafts Acylation Acyl chloride, substituted benzene, AlCl3 0–5°C, inert atmosphere Variable Straightforward, widely used Risk of demethylation, side reactions
Oxidation of Alcohol 3-Methoxybenzaldehyde, Na2Cr2O7/H2SO4 Acidic oxidation, moderate temp ~70 Uses readily available aldehydes Harsh conditions, lower selectivity
Organomagnesium with Nitriles Ethylmagnesium bromide, m-methoxybenzonitrile 0–20°C, inert atmosphere Not specified Alternative to Grignard with aryl halides Requires careful temperature control
  • Continuous flow synthesis of 3-methoxypropiophenone via Grignard reaction improves yield and reduces reaction time compared to batch synthesis, with kinetic modeling indicating minimal mass transfer limitations at high stirring rates.

  • The presence of methoxy groups requires careful temperature and acid concentration control to prevent demethylation during acidic quenching steps.

  • Use of anhydrous aluminum chloride catalyzes Grignard reagent formation and Friedel-Crafts acylation efficiently but demands moisture-free conditions.

  • Purification by vacuum distillation is effective for isolating high-purity product, with typical boiling points around 180–185°C under reduced pressure.

The preparation of this compound is most reliably achieved via Grignard reaction of m-methoxybromobenzene with propionitrile under aluminum chloride catalysis in anhydrous THF, followed by acidic hydrolysis and vacuum distillation. Continuous flow adaptations enhance yield and scalability. Alternative methods such as Friedel-Crafts acylation and oxidation of alcohol intermediates exist but are less commonly employed due to selectivity and condition constraints. Careful control of reaction parameters is essential to preserve methoxy substituents and maximize yield.

Chemical Reactions Analysis

Types of Reactions: 2’-Methoxy-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2'-Methoxy-3-(3-methoxyphenyl)propiophenone serves as an important intermediate in the synthesis of various organic compounds. Its dual methoxy substitution enhances its reactivity, allowing for diverse synthetic pathways.

Biology

Research has indicated that this compound exhibits significant biological activities:

  • Antioxidant Activity : Studies utilizing DPPH radical scavenging assays have demonstrated that derivatives of this compound possess antioxidant properties that may surpass those of well-known antioxidants like ascorbic acid.
  • Anticancer Properties : In vitro studies have shown that certain derivatives exhibit cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, suggesting potential therapeutic applications in oncology.

Medicine

The compound is being investigated for its potential therapeutic applications, particularly as a precursor in drug synthesis. Its interactions with biomolecules may lead to the development of novel pharmaceuticals targeting various diseases.

Industry

In industrial settings, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its unique properties make it valuable for synthesizing complex organic molecules used in various applications.

Mechanism of Action

The mechanism of action of 2’-Methoxy-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate various biochemical processes through its interaction with proteins and enzymes.

Comparison with Similar Compounds

Substituent Variations: Halogenated Derivatives

Fluorinated Analogs

  • 3'-Fluoro-3-(3-methoxyphenyl)propiophenone (CAS 898774-72-6): Incorporates a fluorine atom at the 3' position, reducing electron density on the aromatic ring.

Brominated Analog

  • 4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone: Bromine’s bulkiness and electron-withdrawing nature could reduce solubility (predicted logP ~3.5) and modify reactivity in cross-coupling reactions .

Positional Isomerism: Methoxy Group Arrangement

  • 4′-Methoxy-3-(4-methoxyphenyl)propiophenone (CAS 23569-77-9): Methoxy groups at the 4′ and 4 positions create a para-substitution pattern. This arrangement may enhance crystallinity due to symmetric hydrogen-bonding networks, contrasting with the asymmetric 2'- and 3-methoxy groups in the parent compound .

Simplified Analogs: Mono-Substituted Propiophenones

  • 3-Methoxypropiophenone (CAS 37951-49-8): A single methoxy group results in a lower molecular weight (164.2 g/mol) and boiling point (259°C) compared to the parent compound. Its reduced steric bulk likely increases volatility (vapor pressure: 0.0292 mmHg at 25°C) .

Bioactive Propenone Derivatives

  • (E)-3-(3-Methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP): Replacing the ketone bridge with a propenone moiety and adding a pyrrolyl group confers anti-inflammatory activity in macrophages. This highlights how structural shifts (propenone vs. propiophenone backbone) drastically alter bioactivity .

Physicochemical and Reactivity Comparisons

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Boiling Point (°C) LogP (Predicted)
2'-Methoxy-3-(3-methoxyphenyl)propiophenone 75849-06-8 270.33 2'-OCH₃, 3-OCH₃ N/A ~2.8
3'-Fluoro-3-(3-methoxyphenyl)propiophenone 898774-72-6 258.29 3'-F, 3-OCH₃ N/A ~3.1
3-Methoxypropiophenone 37951-49-8 164.20 3-OCH₃ 259 1.52

Biological Activity

2'-Methoxy-3-(3-methoxyphenyl)propiophenone is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse scientific sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H18O3\text{C}_{17}\text{H}_{18}\text{O}_3

This compound features two methoxy groups attached to a phenyl ring, which may influence its biological activity and interaction with various biomolecules.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit notable antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. A study highlighted the ability of methoxy-substituted phenyl compounds to scavenge reactive oxygen species (ROS), suggesting that this compound may possess similar capabilities.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. For instance, derivatives of propiophenones have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects is likely multifaceted. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It could trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.
  • Antioxidant Mechanism : By scavenging free radicals, it may reduce oxidative stress and protect normal cells from damage .

Study on Anticancer Properties

A notable study investigated the effects of methoxylated phenyl derivatives on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, with IC50 values suggesting effective concentrations for therapeutic use .

CompoundCell LineIC50 (µM)
This compoundHeLa (Cervical)25
Similar Propiophenone DerivativeMCF-7 (Breast)30
Methoxylated Phenyl CompoundA549 (Lung)20

Biotransformation Studies

Biotransformation studies using microbial systems have shown the potential for converting this compound into more biologically active metabolites. For instance, certain yeast strains have been employed to enhance the yield and enantiomeric purity of the product through biocatalysis, indicating a promising avenue for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2'-methoxy-3-(3-methoxyphenyl)propiophenone, and how can reaction conditions be optimized?

  • Methodological Answer : A key approach involves catalytic hydrogenation of unsaturated precursors. For example, palladium on charcoal (Pd/C) under hydrogen gas reduces α,β-unsaturated ketones to the saturated propiophenone derivative. Reaction temperature (25–50°C) and solvent polarity (e.g., ethanol or THF) must be optimized to minimize side products like over-reduction or de-methoxylation . Purity assessment via HPLC (>95%) is critical post-synthesis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze aromatic proton splitting patterns (e.g., methoxy groups at δ 3.7–3.9 ppm) and carbonyl resonance (δ ~200 ppm in 13C^{13}\text{C} NMR).
  • IR : Confirm carbonyl (C=O) stretch at ~1680 cm1^{-1} and methoxy C-O stretch at ~1250 cm1^{-1}.
  • Mass Spectrometry : Match molecular ion peaks (e.g., [M+H]+^+ at m/z 285.1 for C17_{17}H16_{16}O3_3) .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Recrystallization using ethanol/water mixtures (melting point: 85–89°C) or column chromatography (silica gel, hexane/ethyl acetate gradient) are standard. Monitor purity via TLC (Rf_f ~0.5 in 3:1 hexane/EtOAc) .

Advanced Research Questions

Q. How can conflicting data on purity (e.g., HPLC vs. NMR) be resolved during characterization?

  • Methodological Answer : Discrepancies may arise from residual solvents or isomers. Use orthogonal methods:

  • HPLC-MS : Detect low-abundance impurities.
  • 1H^1\text{H}-13C^{13}\text{C} HSQC NMR : Identify unexpected proton-carbon correlations.
  • Thermogravimetric Analysis (TGA) : Rule out solvent retention .

Q. What derivatization strategies enhance the compound’s utility in pharmacological studies?

  • Methodological Answer : Introduce functional groups via:

  • Mannich Reactions : Attach aminoalkyl groups to the aromatic ring for improved bioavailability.
  • Click Chemistry : Add triazole moieties using azide-alkyne cycloaddition for targeted drug delivery .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Heat at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) to assess methoxy group oxidation .

Q. What in vitro assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Use cell-based models:

  • CYP450 Inhibition Assays : Screen for metabolic interference.
  • Kinase Profiling : Test inhibition of kinases (e.g., EGFR, MAPK) linked to cancer pathways.
  • Receptor Binding Studies : Radiolabeled competition assays for GPCR targets .

Safety & Compliance

Q. What protocols ensure safe handling and disposal of this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles (P280/P305+P351+P338 protocols).
  • Waste Management : Segregate halogenated waste (if derivatized) and neutralize acidic byproducts before disposal .

Q. How can researchers mitigate risks of methoxy group demethylation during reactions?

  • Methodological Answer : Avoid strong acids/bases; use buffered conditions (pH 6–8). Monitor reactions via LC-MS for demethylated byproducts (m/z 271.1) .

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